molecular formula C11H12N2O B077849 4-Morpholinobenzonitrile CAS No. 10282-31-2

4-Morpholinobenzonitrile

Cat. No.: B077849
CAS No.: 10282-31-2
M. Wt: 188.23 g/mol
InChI Key: ZSCUWVQXQDCSRV-UHFFFAOYSA-N
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Description

4-Morpholinobenzonitrile (CAS: 10282-31-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its IUPAC name is 4-(morpholin-4-yl)benzonitrile, and its structure consists of a benzene ring substituted with a nitrile group (–C≡N) at the para position and a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinobenzonitrile can be synthesized through several methods. One common method involves the reaction of morpholine with 4-fluorobenzonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures (around 100°C) for a few hours . Another method involves the use of potassium hydroxide in a dioxane-water mixture, where the reaction mixture is heated at reflux for an extended period (up to 96 hours) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions:

    Bases: Potassium carbonate, potassium hydroxide.

    Solvents: Dimethyl sulfoxide, dioxane-water mixture.

    Catalysts: Various metal catalysts can be used to facilitate specific reactions.

Major Products:

    Amides and Acids: Hydrolysis of the nitrile group.

    Substituted Derivatives: Products formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

4-Morpholinobenzonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a ligand in biochemical assays, which is essential for drug discovery processes. Research indicates that derivatives of this compound are being explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: WDR5 Inhibitors

In a study focusing on the development of selective inhibitors for WDR5, this compound derivatives were evaluated for their binding affinities. The findings demonstrated that certain analogs exhibited significant inhibition of WDR5 with promising ligand efficiency indices, indicating their potential as therapeutic agents against specific cancers .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in nucleophilic aromatic substitution reactions, where it can facilitate the formation of various substituted benzonitriles.

Material Science

In addition to its pharmaceutical applications, this compound is also employed in the production of specialty chemicals and materials, including polymers and dyes. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Comparison with Related Compounds

The following table summarizes key differences between this compound and its related compounds:

CompoundStructure FeaturesApplications
This compoundMorpholine ring + nitrile groupMedicinal chemistry, organic synthesis
2-FluorobenzonitrileLacks morpholine ringLess versatile in drug synthesis
4-FluorobenzonitrileNo morpholine substitutionUsed in simpler organic reactions
2-MorpholinobenzonitrileLacks fluorine atomLimited applications compared to 4-morpholino

Mechanism of Action

The mechanism of action of 4-Morpholinobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions.

Comparison with Similar Compounds

Below is a detailed comparison of 4-morpholinobenzonitrile with structurally or functionally related compounds, highlighting key differences in synthesis, properties, and applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Yield Key Applications/Notes
This compound C₁₁H₁₂N₂O 188.23 Morpholine, Nitrile Ni-catalyzed cross-coupling 86% Pharmaceutical intermediate
4-(3-Oxomorpholino)benzonitrile C₁₁H₁₀N₂O₂ 202.21 Oxomorpholine, Nitrile Cu-catalyzed C(sp³)–C(sp³) cleavage 12% Intermediate in catalytic studies
4-Bromo-2-(morpholin-4-yl)benzonitrile C₁₁H₁₁BrN₂O 267.12 Bromine, Morpholine, Nitrile Research chemical synthesis - Used in ligand design; soluble in CHCl₃/MeOH
4-(2-Morpholinoethoxy)benzonitrile C₁₃H₁₆N₂O₂ 232.28 Ethoxy linker, Morpholine Supplier synthesis (exact method unspecified) 78%* Enhanced solubility for drug delivery
4-Morpholino-3-(trifluoromethyl)benzonitrile C₁₂H₁₁F₃N₂O 256.22 Trifluoromethyl, Morpholine Nucleophilic substitution 94% Antimicrobial activity; crystal structure studied

*Yield inferred from analogous reactions in .

Key Differences and Implications

(1) Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups: The trifluoromethyl (–CF₃) group in 4-morpholino-3-(trifluoromethyl)benzonitrile increases lipophilicity, enhancing membrane permeability and antimicrobial efficacy .
  • Ethoxy Linker: The ethoxy (–OCH₂CH₂–) group in 4-(2-morpholinoethoxy)benzonitrile improves aqueous solubility, making it advantageous for oral drug formulations .

(3) Pharmacological Relevance

  • Morpholine-containing nitriles, such as this compound, are implicated in 5-HT₄ receptor antagonism due to structural similarities with high-affinity benzimidazole derivatives (Kᵢ = 0.11–1.50 nM) .
  • The trifluoromethyl analogue’s antimicrobial activity aligns with the broader role of morpholine in disrupting bacterial cell membranes .

Biological Activity

4-Morpholinobenzonitrile (CAS Number: 394808) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by modulating protein kinase pathways, which are crucial in regulating cell proliferation and apoptosis. A study highlighted its potential in targeting specific kinases associated with cancer progression, suggesting that it could serve as a lead compound for developing new cancer therapeutics .

Antimicrobial Effects

Additionally, the morpholine component is noted for its antimicrobial properties . Preliminary investigations suggest that this compound may act against various pathogens, making it relevant for pharmaceutical applications aimed at treating infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells or inhibit microbial growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrileContains a morpholinone ringAntimicrobial and anticancer properties
5-Amino-2-(3-oxo-4-piperidinyl)benzonitrilePiperidine instead of morpholinePotentially similar activity but distinct properties
2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrileFluorinated variantSignificant kinase modulation potential

This table illustrates how variations in the structure can influence biological activity and therapeutic potential.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • Cancer Treatment : A study involving cell lines demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer types, supporting its role as a potential anticancer agent.
  • Infection Models : In vitro studies showed that this compound exhibited antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic candidate.
  • Kinase Inhibition : Research focused on the compound's ability to inhibit certain kinases has revealed promising results, suggesting that it could be developed into a targeted therapy for diseases characterized by dysregulated kinase activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Morpholinobenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis route involves nucleophilic aromatic substitution. For example, 4-fluoro-3-(trifluoromethyl)benzonitrile reacts with morpholine in acetonitrile under reflux (353 K) with potassium carbonate as a base for 12 hours . Key parameters to optimize include:

  • Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates.
  • Temperature : Elevated temperatures (>350 K) improve substitution efficiency.
  • Catalyst/Base : K₂CO₃ or Cs₂CO₃ facilitates deprotonation.
    Yield monitoring via TLC or HPLC is recommended. Typical yields range from 85–94% under optimized conditions .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.
  • X-ray Crystallography to resolve intramolecular interactions (e.g., hydrogen bonds stabilizing morpholine chair conformations) .
  • FT-IR to verify nitrile (C≡N stretch ~2220 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) groups.
    Table 1 summarizes critical crystallographic parameters from a related benzonitrile derivative :
ParameterValue
C4—H4A···F1 bond2.37 Å (intramolecular)
Morpholine ring (θ)178.85° (chair conformation)
Dihedral angle58.04° (benzene vs. morpholine)

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

  • Methodological Answer : Discrepancies in morpholine ring puckering or substituent orientations (e.g., trifluoromethyl disorder) require high-resolution X-ray data. For example, in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, refined occupancy ratios (0.55:0.45) for disordered CF₃ groups were resolved using SHELXL software . Cross-validation with DFT calculations (e.g., Gaussian09) can predict energetically favorable conformations.

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving this compound precursors?

  • Methodological Answer :

  • Precursor Activation : Use electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring to enhance electrophilicity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours under conventional heating) while maintaining yields >90% .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve morpholine nucleophilicity in biphasic systems.

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Methodological Answer : Crystal packing analysis reveals stabilizing interactions:

  • C—H···F Hydrogen Bonds : Form R₂²(8) ring motifs (e.g., C2—H2B···F3 in ).
  • π-π Stacking : Benzene ring interactions contribute to lattice energy.
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate thermal stability with these interactions.

Q. What computational approaches predict the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., acetonitrile vs. DMSO) to predict reaction pathways.
  • Docking Studies : Assess binding affinities if targeting biological applications (e.g., enzyme inhibition).

Properties

IUPAC Name

4-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCUWVQXQDCSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327876
Record name 4-Morpholinobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-31-2
Record name 4-Morpholinobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinobenzonitrile
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Record name 4-(4-Cyanophenyl)morpholine
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Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzonitrile (1.00 g, 8.26 mmol) and morpholine (0.77 mL, 9.08 mmol) in dimethyl sulfoxide (40 mL) was treated with 37% KF on alumina, and the mixture was heated at 150° C. for 5 h. After cooling, the mixture was diluted with EtOAc and filtered through diatomaceous earth. The filtrate was washed with water (3×), brine (1×), and then dried with magnesium sulfate. The extract was concentrated and the residue was purified by chromatography (SiO2, 20 to 30% EtOAc in hexanes) yielding 930 mg (60%) of the title compound.
Quantity
1 g
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0.77 mL
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40 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

Amination using 0.05 mol % Pd. An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (2.3 mg, 0.0025 mmol, 0.05 mol % Pd), ligand 2 (2.9 mg, 0.0075 mmol, 0.075 mol %), and NaOt-Bu (1.34 g, 13.9 mmol). Toluene (10 mL), di-n-butylamine (2.00 mL, 11.9 mmol), and 4-chlorotoluene (1.18 mL, 10.0 mmol) were added and the mixture was degassed using three freeze-pump-thaw cycles. The reaction vessel was placed under argon, sealed with a teflon screw cap, and stirred in a 100° C. oil bath for 20 h after which time GC analysis showed the aryl halide had been completely consumed. The reaction mixture was cooled to room temperature, diluted with ether (100 mL) and extracted with 1 M HCl (3×100 mL). The combined aqueous acid phase was basified with 3N NaOH, then extracted with ether (3×150 mL). The ethereal extracts were dried over anhydrous sodium sulfate, filtered and concentrated to afford 2.01 g (95%) of di-n-butyltoluidine6 as a pale yellow oil. General procedure for the room-temperature palladium-catalyzed amination of aryl bromides: An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (0.005-0.025 mmol, 1-5 mol % Pd), ligand 2 (0.015-0.075 mmol, 1.5-7.5 mol %), and NaOt-Bu (1.4 mmol) [see Table 1 for amount of Pd and ligand used]. The tube was purged with argon, fitted with a rubber septum and then DME (0.5 mL-1.0 mL), the aryl bromide (1.0 mmol) and the amine (1.2 mmol) were added via syringe. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 24 h. The reaction mixture was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel.
Name
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0 (± 1) mol
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2.9 mg
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1.34 g
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2.3 mg
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0 (± 1) mol
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0.045 (± 0.03) mmol
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1.4 mmol
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0.015 (± 0.01) mmol
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catalyst
Reaction Step Four
[Compound]
Name
aryl bromide
Quantity
1 mmol
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reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
1.2 mmol
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Reaction Step Five
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2 mL
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1.18 mL
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10 mL
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[Compound]
Name
aryl bromides
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0 (± 1) mol
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reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.5 mg, 0.025 mmol, 5 mol % Pd), 2 [Example 1] (14.8 mg, 0.075 mmol, 7.5 mol %), NaOt-Bu (68 mg, 0.71 mmol) and 4-chlorobenzonitrile (69 mg, 0.50 mmol). The tube was purged with argon then DME (0.5 mL) and morpholine (53 μL, 0.61 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 26 h. The reaction was then diluted with EtOAc (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 91 mg (96%) of a tan solid.
Quantity
68 mg
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Reaction Step One
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69 mg
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reactant
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11.5 mg
Type
catalyst
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53 μL
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reactant
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0.5 mL
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Yield
96%

Synthesis routes and methods IV

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and morpholine.
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Synthesis routes and methods V

Procedure details

According to the general to procedure B, 4-chlorocyanobenzene (71 mg, 0.52 mmol) reacted with morpholine (53 mg, 0.61 mmol) using 1 mol % of catalyst and sodium tert-butoxide (58 mg, 0.60 mmol) at 45° C. for 27 h to give the title compound (77 mg, 82%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 7.49 (d, 2H, J=8.0 Hz), 6.85 (d, 2H, J=8.8 Hz), 3.84 (t, 4H, J=4.8 Hz), 3.27 (t, 4H, J=4.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 153.36, 133.36, 119.76, 113.93, 100.69, 66.31, 47.15. GC/MS(EI): m/z 188 (M+).
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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